2-(Methylthio)-2-thiazoline
Overview
Description
2-(Methylthio)-2-thiazoline is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its structure This compound is characterized by a thiazoline ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom The presence of a methylthio group attached to the second carbon of the thiazoline ring imparts unique chemical properties to this compound
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It’s worth noting that similar compounds have been shown to affect the nervous system by inhibiting the activity of acetylcholinesterase . This suggests that 2-(Methylthio)-2-thiazoline might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Biochemical pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties of a compound, determines its bioavailabilitySimilar compounds have shown dose-dependent pharmacokinetics, with saturation of metabolic pathways and impaired elimination due to the immaturity of hepatic enzyme and liver diseases .
Result of Action
Similar compounds have been shown to have significant effects on cellular metabolism and function
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light-induced degradation can occur, affecting the fate of similar biocides in various natural waters . Additionally, the composition of the water matrix can play a key role in the photofate of such compounds in different natural waters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-2-thiazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoacetaldehyde with methylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring. The reaction conditions often require a solvent such as ethanol and may be carried out under reflux to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-2-thiazoline undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazoline ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines, which are saturated analogs of thiazolines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylthio group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-2-thiazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-1,3-diazaspiro[4.4]non-2-ene-4-one
- 2-Methylthio-1,3-diazaspiro[4.4]non-2-ene-4-thione
- 5-Bromo-N-[2-(methylthio)-phenyl]salicylaldimine
- 3,5-Dichloro-N-[2-(methylthio)phenyl]salicylaldimine
Uniqueness
2-(Methylthio)-2-thiazoline is unique due to the presence of both a thiazoline ring and a methylthio group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRBBWYHIYNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173773 | |
Record name | 4,5-Dihydro-2-(methylthio)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19975-56-5 | |
Record name | 4,5-Dihydro-2-(methylthio)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19975-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-2-(methylthio)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019975565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19975-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-2-(methylthio)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-(methylthio)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylthio)-2-thiazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7RAG4X25D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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